4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC16522353
Molecular Formula: C8H17Cl2N3
Molecular Weight: 226.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17Cl2N3 |
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Molecular Weight | 226.14 g/mol |
IUPAC Name | 4-(1-methylimidazol-2-yl)butan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H15N3.2ClH/c1-11-7-6-10-8(11)4-2-3-5-9;;/h6-7H,2-5,9H2,1H3;2*1H |
Standard InChI Key | MHISCNSPYJPDRI-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN=C1CCCCN.Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound consists of a 1-methylimidazole moiety linked to a four-carbon aliphatic chain terminating in a primary amine group, which is protonated in its dihydrochloride form. Key structural identifiers include:
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Molecular Formula: C₈H₁₅N₃·2HCl
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Molecular Weight: 227.13 g/mol (calculated from free base: 154.21 g/mol + 72.92 g/mol for 2 HCl) .
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SMILES: CN1C=CN=C1CCCCN.Cl.Cl
The imidazole ring contributes aromaticity and hydrogen-bonding capabilities, while the protonated amine enhances water solubility, a common modification for bioactive molecules .
Table 1: Structural Comparison with Related Compounds
Synthesis and Preparation
Synthetic Pathways
The synthesis of 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride likely involves sequential alkylation and salt formation steps:
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Imidazole Alkylation: Reaction of 1-methylimidazole with 4-chlorobutanenitrile under basic conditions to form 4-(1-methyl-1H-imidazol-2-yl)butanenitrile.
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Nitrile Reduction: Catalytic hydrogenation or LiAlH₄-mediated reduction converts the nitrile to the primary amine.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .
Critical Reaction Parameters
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Temperature: 80–100°C for alkylation.
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Catalysts: Palladium on carbon (for hydrogenation).
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Yield Optimization: Excess HCl ensures complete protonation of the amine.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions. In contrast, the free base is less soluble, with a predicted logP (octanol-water partition coefficient) of 0.89, indicating moderate hydrophilicity .
Thermal Behavior
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Melting Point: Estimated at 180–200°C (decomposition observed in analogous compounds) .
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Hydroscopicity: Likely hygroscopic due to ionic nature, requiring anhydrous storage .
Table 2: Predicted Physicochemical Data
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